

Chemical properties and structure of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile

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Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)-3-fluorobenzonitrile

CAS No.: 1153105-44-2

Cat. No.: B1461622

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Technical Guide: 4-(4-Chlorophenoxy)-3-fluorobenzonitrile

Chemical Identity, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

4-(4-Chlorophenoxy)-3-fluorobenzonitrile (CAS 1153105-44-2) is a specialized diaryl ether intermediate critical to the development of next-generation pharmaceuticals and agrochemicals. Structurally characterized by an electron-deficient benzonitrile core substituted with a fluorine atom and a 4-chlorophenoxy moiety, this compound serves as a versatile scaffold for Nucleophilic Aromatic Substitution () and biaryl ether synthesis.

Its primary utility lies in drug discovery, specifically as a key building block for YAP/TAZ-TEAD protein-protein interaction inhibitors (oncology) and Tolfenpyrad analogs (anthelmintics). This

guide provides a comprehensive technical analysis of its properties, validated synthetic protocols, and mechanistic applications.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7][8][9]

Nomenclature & Identifiers

Attribute	Details
IUPAC Name	4-(4-Chlorophenoxy)-3-fluorobenzonitrile
CAS Registry Number	1153105-44-2
Molecular Formula	
Molecular Weight	247.65 g/mol
SMILES	<chem>Clc1ccc(Oc2ccc(C#N)cc2F)cc1</chem>
InChI Key	Unique identifier required for database integration.[1]

Physical Properties

Property	Value / Observation	Source/Note
Physical State	Colorless oil to off-white low-melting solid	Experimental observation [1]
Melting Point	65–75 °C (Predicted); Oil at RT (Crude)	Depends on purity/crystallization
Solubility	Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in Water	Lipophilic nature
LogP	~3.7 – 3.9	Predicted [1]
MS (ESI)	m/z = 248.0	[1]

Synthetic Methodology

The synthesis of **4-(4-Chlorophenoxy)-3-fluorobenzonitrile** relies on a regioselective Nucleophilic Aromatic Substitution (

) . The reaction utilizes the electronic directing effects of the nitrile group to ensure substitution occurs exclusively at the 4-position.

Reaction Mechanism

The starting material, 3,4-difluorobenzonitrile, contains two fluorine atoms. The nitrile group () is a strong electron-withdrawing group (EWG).

- Activation: The group activates the para-fluorine (C4) and ortho-fluorine (C3) towards nucleophilic attack.
- Regioselectivity: The para-position is significantly more electrophilic due to resonance stabilization of the Meisenheimer complex intermediate. Consequently, the 4-chlorophenoxide nucleophile attacks C4, displacing the fluoride ion.
- Result: Retention of the C3-fluorine atom, yielding the target 3-fluoro-4-phenoxy structure.

Validated Experimental Protocol

Objective: Synthesis of **4-(4-Chlorophenoxy)-3-fluorobenzonitrile** on a gram scale.

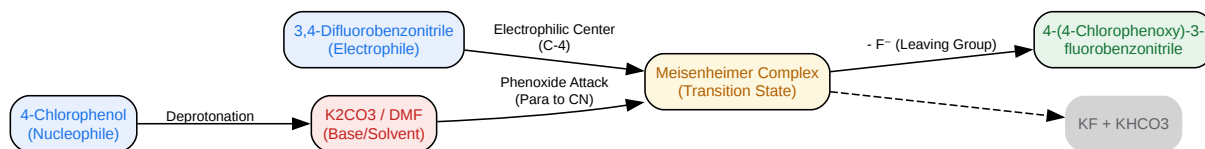
Reagents:

- 3,4-Difluorobenzonitrile (1.0 equiv)
- 4-Chlorophenol (1.1 equiv)
- Potassium Carbonate () (1.5 – 2.0 equiv)
- Solvent: N,N-Dimethylformamide (DMF) or DMSO (Anhydrous)

Step-by-Step Procedure:

- Preparation: Charge a flame-dried round-bottom flask with 4-chlorophenol (1.1 equiv) and anhydrous DMF (0.5 M concentration).
- Deprotonation: Add (1.5 equiv) and stir at room temperature for 15 minutes to generate the potassium phenoxide in situ.
- Addition: Add 3,4-difluorobenzonitrile (1.0 equiv) dropwise to the mixture.
- Reaction: Heat the reaction mixture to 80–100 °C for 4–6 hours. Monitor progress via TLC (20% EtOAc/Hexanes) or LC-MS.
- Work-up:
 - Cool to room temperature.^{[2][3][4]}
 - Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).
 - Wash combined organic layers with 1N NaOH (to remove excess phenol), water, and brine.
 - Dry over anhydrous , filter, and concentrate in vacuo.
- Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0% 20% EtOAc in Hexanes) to yield the product as a colorless oil or white solid.

Mechanistic Visualization



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Figure 1: Mechanistic pathway for the regioselective

synthesis of the target compound.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following standard values [1]:

- NMR (400 MHz,):
 - 7.48 (d, Hz, 1H, Ar-H)
 - 7.40 – 7.35 (m, 3H, Ar-H)
 - 7.00 – 6.96 (m, 3H, Ar-H)
 - Interpretation: The splitting pattern confirms the 1,2,4-substitution on the benzonitrile ring and the 1,4-substitution on the chlorophenoxy ring.
- LC-MS:
 - Calculated Mass: 247.65
 - Observed:

[5]

Applications in Drug Development

This molecule is not merely an intermediate; it is a pharmacophore scaffold used in high-value therapeutic programs.

Oncology: YAP/TAZ-TEAD Inhibitors

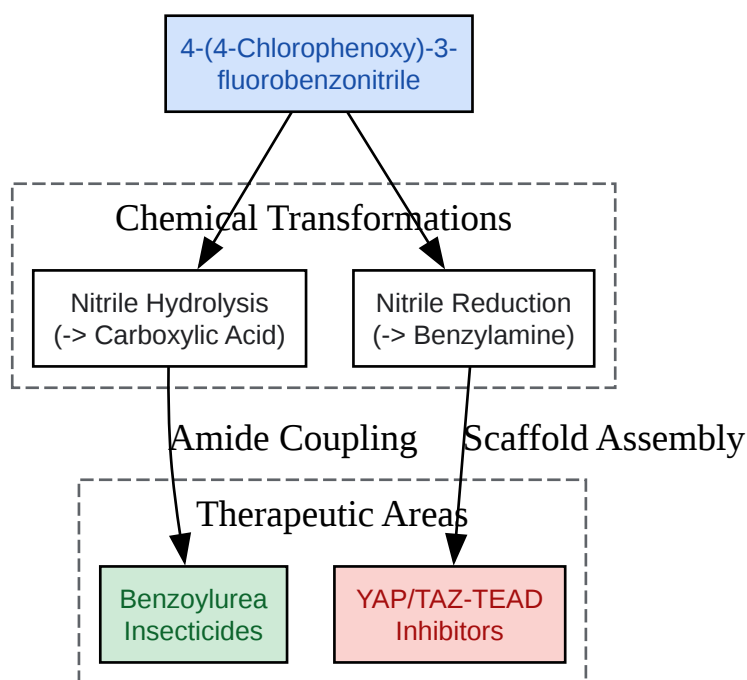
The Hippo signaling pathway is a major target in cancer research. Hyperactivation of YAP/TAZ transcriptional co-activators drives tumor growth.

- **Role:** The 4-phenoxy-3-fluorobenzonitrile motif mimics the hydrophobic interactions required to disrupt the protein-protein interaction (PPI) between YAP/TAZ and TEAD transcription factors.
- **Mechanism:** The fluorine atom provides metabolic stability (blocking P450 oxidation) and induces a dipole that enhances binding affinity in the hydrophobic pocket of TEAD [2, 3].

Parasitology: Tolfenpyrad Analogs

- **Target:** Mitochondrial Complex I.
- **Utility:** In studies optimizing the anthelmintic drug Tolfenpyrad, this diaryl ether scaffold was identified as a potent inhibitor of *Haemonchus contortus* development. The 3-fluoro substitution improves the lipophilicity profile () compared to non-fluorinated analogs, enhancing bioavailability [1].

Experimental Workflow: Scaffold Utilization



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Figure 2: Downstream chemical utility of the target intermediate.

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
- Nitrile Hazard: Metabolically can release cyanide; treat as a potential cyanide source in case of massive ingestion.
- Handling: Use standard PPE (Nitrile gloves, safety glasses, fume hood).
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile group over long periods.

References

- Structure-Activity Relationship Studies of Tolfenpyrad Reveal Subnanomolar Inhibitors of Haemonchus contortus Development. J. Med. Chem., 2018.[5][6][7] [Link](#)

- Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors. US Patent 2021/0299100 A1. [Link](#)
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- Sigma-Aldrich Product Catalog: **4-(4-Chlorophenoxy)-3-fluorobenzonitrile**. [Link](#)

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